MES hydrate

Catalog No.
S788254
CAS No.
145224-94-8
M.F
C6H15NO5S
M. Wt
213.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MES hydrate

CAS Number

145224-94-8

Product Name

MES hydrate

IUPAC Name

2-morpholin-4-ylethanesulfonic acid;hydrate

Molecular Formula

C6H15NO5S

Molecular Weight

213.25 g/mol

InChI

InChI=1S/C6H13NO4S.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);1H2

InChI Key

MIIIXQJBDGSIKL-UHFFFAOYSA-N

SMILES

Array

solubility

80 g/L

Synonyms

2-(4-Morpholino)ethanesulfonic Acid Hydrate; 2-(4-Morpholinyl)ethanesulfonic Acid Hydrate; 2-(N-Morpholino)ethanesulfonic Acid Hydrate; 2-Morpholinoethanesulfonic Acid Hydrate; MES Hydrate; MES Hydrate (buffering agent); Morpholinoethanesulfonic Acid

Canonical SMILES

C1COCCN1CCS(=O)(=O)O

The exact mass of the compound 2-Morpholinoethanesulfonic acid hydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 80 g/L. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

MES hydrate (2-(N-morpholino)ethanesulfonic acid monohydrate, CAS 145224-94-8) is a zwitterionic Good's buffer characterized by a pKa of 6.15 at 20 °C and an effective buffering range of pH 5.5 to 6.7 [1]. As a highly water-soluble aliphatic aminosulfonic acid, it exhibits minimal UV absorbance and negligible cell membrane permeability . In procurement contexts, MES hydrate is primarily sourced for biopharmaceutical manufacturing, protein crystallography, and metalloenzyme assays where strict pH control in mildly acidic environments is required without the introduction of coordinating ligands [2].

Substituting MES hydrate with MES anhydrous or MES sodium salt introduces significant process variability. MES anhydrous is hygroscopic; it absorbs unpredictable amounts of ambient moisture during storage and handling, leading to weighing errors and inconsistent molarities in critical buffer stocks . Conversely, utilizing only MES sodium salt requires downward pH titration with strong acids like HCl, which generates extraneous chloride ions (e.g., NaCl) in situ [1]. These unintended salts alter the solution's ionic strength and conductivity, which can disrupt ion-exchange chromatography, inhibit sensitive enzymes, and alter protein crystallization kinetics [2]. Furthermore, substituting MES with other in-class buffers like Bis-Tris at pH 6.0 fails in metal-dependent applications because Bis-Tris strongly chelates transition metals, whereas MES remains non-coordinating [3].

Molarity Precision and Storage Stability: Hydrate vs. Anhydrous Form

Accurate buffer preparation requires precise mass-to-molarity conversion. MES hydrate contains exactly one water molecule per MES molecule (MW 213.25 g/mol), providing a stable, defined stoichiometric mass that resists further moisture uptake under standard storage conditions. In contrast, MES anhydrous (MW 195.24 g/mol) is hygroscopic and can absorb variable amounts of atmospheric water, leading to weight fluctuations if not stored in strictly desiccated environments. When preparing a 1.0 M stock solution, this variable water mass in the anhydrous form results in a lower-than-calculated actual molarity, directly impacting the buffering capacity and reproducibility of bioprocessing formulations.

Evidence DimensionStoichiometric stability and molarity variance
Target Compound DataMES hydrate: Defined MW (213.25 g/mol) with stable 1:1 water content, yielding exact target molarity.
Comparator Or BaselineMES anhydrous: Variable MW due to hygroscopic moisture uptake, yielding <1.0 M actual concentration for a nominal 1.0 M preparation.
Quantified DifferenceEliminates weighing errors associated with variable moisture absorption.
ConditionsStandard laboratory weighing and ambient storage.

Procuring the hydrate form ensures batch-to-batch molarity consistency, which is critical for standardized biopharmaceutical manufacturing and crystallization screens.

Ionic Strength Control: MES Hydrate vs. MES Sodium Salt

For applications requiring low conductivity, the choice of starting material dictates the final ionic composition. MES hydrate is the free acid form; dissolving it yields an acidic solution (pH ~2.5-4.0) that can be titrated upward with NaOH to the target pH (e.g., 6.0), producing only the necessary amount of sodium ions . If MES sodium salt is used as the sole starting material, it yields an alkaline solution that must be titrated downward with HCl. Adjusting a 0.1 M MES sodium solution to pH 6.0 generates approximately 50 mM of extraneous NaCl [1]. This unintended increase in ionic strength significantly alters conductivity, which can compromise the binding efficiency of proteins in cation-exchange chromatography [2].

Evidence DimensionExtraneous salt generation during pH 6.0 adjustment
Target Compound DataMES hydrate + NaOH: 0 mM extraneous chloride ions.
Comparator Or BaselineMES sodium salt + HCl: ~50 mM extraneous chloride ions (NaCl).
Quantified Difference100% reduction in unwanted chloride ions, strictly controlling ionic strength.
ConditionsPreparation of 0.1 M MES buffer at pH 6.0.

Avoiding extraneous salts is essential for procurement in downstream bioprocessing, specifically for maintaining low conductivity in ion-exchange chromatography.

Non-Coordinating Behavior in Metalloenzyme Assays: MES vs. Bis-Tris

When studying metal-dependent proteins or formulating metal-enriched media at pH ~6.0, the buffer must not compete for metal ions. MES hydrate exhibits negligible binding affinity for most divalent cations, including Cu2+ and Ca2+, and only weak affinity for Zn2+ [1]. In contrast, Bis-Tris, another common buffer in this pH range, acts as a strong chelator. Isothermal titration calorimetry (ITC) studies demonstrate that Bis-Tris strongly complexes with Zn2+ and Cu2+, significantly altering the free metal concentration and artificially shifting the measured thermodynamic parameters of metal-protein binding [2]. Using MES hydrate prevents this buffer-metal competition, ensuring that the measured binding constants reflect true protein affinities [3].

Evidence DimensionMetal ion (Cu2+/Zn2+) binding affinity
Target Compound DataMES: Negligible to very weak metal complexation.
Comparator Or BaselineBis-Tris: Strong complexation with divalent transition metals.
Quantified DifferenceMES maintains the intended free metal concentration, whereas Bis-Tris acts as a competitive chelator.
ConditionsThermodynamic binding assays (e.g., ITC) at pH 6.0-6.1.

Procuring MES hydrate over Bis-Tris is mandatory for metalloprotein assays and metal-supplemented cell culture media to prevent artificial metal depletion.

Protein Crystallography and Structural Biology

Because structural biology screens require precise, reproducible molarities and specific ionic strengths, MES hydrate is the preferred starting material. Its defined water content ensures exact buffer concentrations, and titrating the free acid avoids the introduction of disruptive chloride ions that can alter crystal lattice formation .

Cation-Exchange Chromatography (CEX) in Biomanufacturing

In downstream bioprocessing, CEX often operates at mildly acidic pH (5.5-6.5) to ensure proteins are positively charged. MES hydrate allows formulators to hit the exact pH target using NaOH without generating background NaCl, thereby maintaining the low conductivity required for maximum dynamic binding capacity.

Metalloenzyme Characterization and ITC

For thermodynamic studies of metal-binding proteins (such as zinc-finger proteins or copper-dependent enzymes), MES hydrate provides a non-coordinating environment at pH 6.0. This prevents the buffer from acting as a competitive chelator, a common failure point when using alternatives like Bis-Tris [1].

Plant Cell Culture Media (e.g., Arabidopsis)

MES hydrate is extensively used in Murashige and Skoog (MS) media for plant models like Arabidopsis. It stably maintains the required pH of 5.7-5.8 without complexing essential micronutrient metals, ensuring consistent growth phenotypes and preventing heavy metal precipitation[2].

Physical Description

Liquid
Colorless solid; [Merck Index] White powder; [Aldrich MSDS]

XLogP3

-3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

213.06709375 Da

Monoisotopic Mass

213.06709375 Da

Heavy Atom Count

13

Density

570 kg/m3

Melting Point

>300 °C

UNII

2GNK67Q0C4

Related CAS

145224-94-8

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

145224-94-8

General Manufacturing Information

4-Morpholineethanesulfonic acid: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types